![molecular formula C18H23N5O3S2 B2567690 2-(2-({5-[2-(4-phénylpiperazin-1-yl)acétamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acétoxy)éthanoate d'éthyle CAS No. 719286-49-4](/img/structure/B2567690.png)
2-(2-({5-[2-(4-phénylpiperazin-1-yl)acétamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acétoxy)éthanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C18H23N5O3S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de l'acétylcholinestérase
Des composés ayant une structure similaire, en particulier ceux contenant un groupe 4-phénylpiperazin-1-yl, ont été conçus et synthétisés comme inhibiteurs de l'acétylcholinestérase (AChEI) pour le traitement de la maladie d'Alzheimer (MA) . Ces composés ont montré des activités inhibitrices de l'acétylcholinestérase modérées in vitro .
Traitement de la maladie d'Alzheimer
Le même groupe de composés a également été étudié pour son potentiel dans le traitement de la maladie d'Alzheimer. Un composé en particulier a présenté une activité inhibitrice puissante contre l'AChE, indiquant son potentiel en tant que composé principal pour le développement de médicaments contre la MA .
Activité antivirale
Les dérivés de l'indole, qui partagent certaines similitudes structurales avec votre composé, se sont avérés posséder une activité antivirale . Ces composés ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Certains dérivés de l'indole ont également montré des activités anti-inflammatoires et analgésiques . Cela suggère que des composés ayant des structures similaires pourraient potentiellement être utilisés dans le traitement des affections inflammatoires .
Activité antituberculeuse
Les composés à base d'indole ont été étudiés pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis et Mycobacterium bovis . Cela suggère des applications potentielles dans le traitement de la tuberculose .
Activité antimicrobienne
Les composés contenant de l'imidazole, qui partagent certaines caractéristiques structurales avec votre composé, ont montré un bon potentiel antimicrobien . Cela suggère que des composés similaires pourraient être utilisés dans le développement de nouveaux agents antimicrobiens .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the brain, which can enhance cognitive functions .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic system by inhibiting ache . This inhibition can lead to an increase in acetylcholine levels, which can enhance cognitive functions .
Result of Action
Similar compounds have been shown to inhibit ache, leading to an increase in acetylcholine levels, which can enhance cognitive functions .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound’s phenylpiperazine moiety may contribute to this activity, as similar structures have been associated with AChE inhibition .
Cellular Effects
Ethyl 2-({5-[2-(4-phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can influence cell function in several ways. For example, it has been shown to inhibit the growth of HeLa cells, a type of cervical cancer cell
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been suggested that it inhibits AChE through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and other sites, reducing the enzyme’s activity.
Propriétés
IUPAC Name |
ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-2-26-16(25)13-27-18-21-20-17(28-18)19-15(24)12-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJIPTAVFWOLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
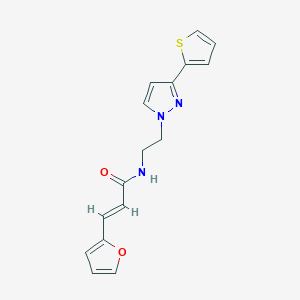
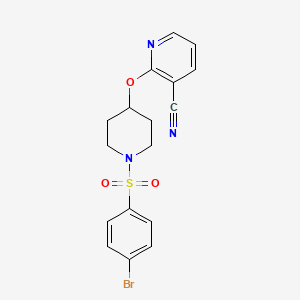
![1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2567609.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567610.png)
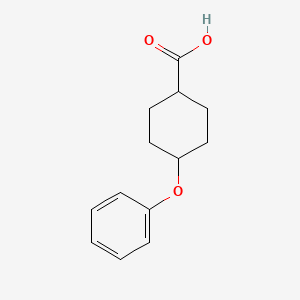
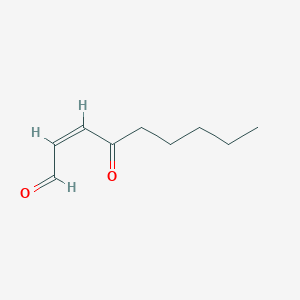
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2567617.png)
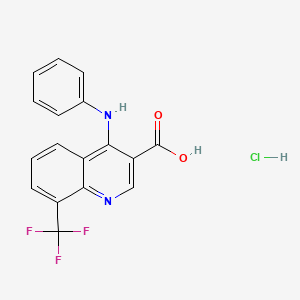
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567620.png)
![2-chloro-N-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2567621.png)

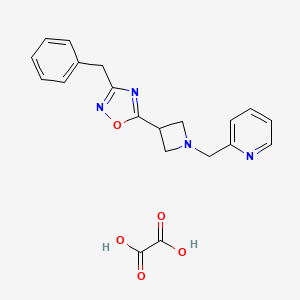
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2567627.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2567630.png)
